molecular formula C11H18O4Si B12681888 Dimethoxy[(4-methoxyphenyl)methoxy]methylsilane CAS No. 83817-61-2

Dimethoxy[(4-methoxyphenyl)methoxy]methylsilane

Katalognummer: B12681888
CAS-Nummer: 83817-61-2
Molekulargewicht: 242.34 g/mol
InChI-Schlüssel: AIFQUEQBZCETDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethoxy[(4-methoxyphenyl)methoxy]methylsilane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethoxy[(4-methoxyphenyl)methoxy]methylsilane typically involves the reaction of a silane compound with a methoxy-substituted phenol. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route used.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethoxy[(4-methoxyphenyl)methoxy]methylsilane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Dimethoxy[(4-methoxyphenyl)methoxy]methylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which Dimethoxy[(4-methoxyphenyl)methoxy]methylsilane exerts its effects involves the interaction of its silicon atom with various molecular targets. The compound can form stable bonds with other molecules, facilitating the formation of complex structures. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Dimethoxy[(4-methoxyphenyl)methoxy]methylsilane include:

Uniqueness

This compound is unique due to its specific structure, which includes a silicon atom bonded to methoxy-substituted phenyl groups. This structure imparts distinct chemical properties, making it valuable in various applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

83817-61-2

Molekularformel

C11H18O4Si

Molekulargewicht

242.34 g/mol

IUPAC-Name

dimethoxy-[(4-methoxyphenyl)methoxy]-methylsilane

InChI

InChI=1S/C11H18O4Si/c1-12-11-7-5-10(6-8-11)9-15-16(4,13-2)14-3/h5-8H,9H2,1-4H3

InChI-Schlüssel

AIFQUEQBZCETDH-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CO[Si](C)(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.